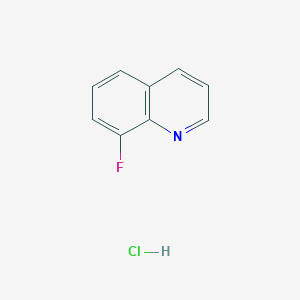

8-Fluoroquinoline hydrochloride

Beschreibung

Historical Context and Evolution of the Quinoline (B57606) Scaffold in Drug Discovery

The journey of the quinoline scaffold in medicine began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree, which was the first effective treatment for malaria. This natural product's success spurred the synthesis of numerous quinoline-based antimalarial drugs, such as chloroquine (B1663885) and primaquine. rsc.org The versatility of the quinoline nucleus soon became apparent, with subsequent research revealing its potential in treating a variety of other diseases. orientjchem.orgmdpi.comnih.gov

The core structure of quinoline, a fusion of a benzene (B151609) and a pyridine (B92270) ring, provides a "privileged scaffold" that is readily accessible and can be modified through established synthetic pathways to create a vast library of compounds with diverse biological activities. orientjchem.orgtandfonline.com This has led to the development of quinoline-based drugs with anticancer, antiviral, antifungal, anti-inflammatory, and cardiovascular properties. rsc.orgmdpi.com The discovery of nalidixic acid in 1962, a quinolone derivative, marked a significant milestone, opening the door to the development of a new class of antibacterial agents. ptfarm.plresearchgate.net

Overview of Fluoroquinolones as a Class of Therapeutic Agents

Fluoroquinolones are a major class of synthetic broad-spectrum antibiotics that are highly effective against a wide range of Gram-positive and Gram-negative bacteria. scispace.comaujmsr.comnih.gov Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. ptfarm.plaujmsr.comrjptonline.org This targeted action on bacterial enzymes, with minimal effect on their human counterparts, contributes to their therapeutic efficacy. nih.gov

The development of fluoroquinolones from the initial quinolone structure involved key chemical modifications, most notably the addition of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position. rjptonline.org These changes significantly broadened the antibacterial spectrum and improved the pharmacokinetic properties of the compounds. rjptonline.orgnih.gov Today, fluoroquinolones are used to treat a variety of infections, including those of the urinary tract, respiratory system, gastrointestinal tract, and skin. ptfarm.plscispace.comaujmsr.comnih.gov

Generations of Fluoroquinolones and Structure-Activity Relationships (SAR)

The evolution of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved properties.

First Generation: Represented by nalidixic acid, these early quinolones had a narrow spectrum of activity, primarily against Gram-negative bacteria, and were mainly used for urinary tract infections. researchgate.net

Second Generation: The introduction of a fluorine atom at the C-6 position and a piperazine moiety at C-7 led to the second generation, including ciprofloxacin (B1669076) and norfloxacin (B1679917). rjptonline.orgnih.gov These agents demonstrated enhanced activity against Gram-negative bacteria and some Gram-positive bacteria. pku.edu.cn

Third Generation: This generation, which includes levofloxacin (B1675101), exhibits further improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae. scispace.comwikipedia.org

Fourth Generation: Agents like moxifloxacin (B1663623) possess broad-spectrum activity, including enhanced efficacy against anaerobic bacteria and atypical pathogens. nih.govmayoclinic.org

The structure-activity relationship (SAR) of fluoroquinolones has been extensively studied. rjptonline.org Key structural features that influence their activity include:

The N-1 substituent: Generally, a cyclopropyl (B3062369) group enhances activity. mdpi.com

The C-3 carboxylic acid and C-4 keto group: Essential for binding to DNA gyrase. brieflands.com

The C-6 fluorine atom: Increases potency and cell penetration. orientjchem.orgbrieflands.com

The C-7 substituent: Influences the spectrum of activity, potency, and pharmacokinetic properties. Piperazine and its derivatives are common and effective substituents. rjptonline.org

The C-8 position: Substitution at this position can modulate activity and reduce side effects. mdpi.com

Significance of Halogenation (e.g., Fluorine) in Quinolone Derivatives

Halogenation, the process of introducing halogen atoms into a molecule, plays a crucial role in medicinal chemistry. youtube.comyoutube.com In the context of quinolone derivatives, the introduction of a fluorine atom at the C-6 position was a pivotal discovery that led to the development of the highly successful fluoroquinolone class of antibiotics. orientjchem.orgrjptonline.orgbrieflands.com

The presence of fluorine can significantly impact a molecule's properties in several ways:

Increased Potency: The fluorine atom at C-6 enhances the binding affinity of the drug to its target enzymes, DNA gyrase and topoisomerase IV, leading to increased antibacterial potency. orientjchem.orgbrieflands.com

Improved Pharmacokinetics: Fluorine can increase the lipophilicity of a molecule, which can improve its absorption and tissue penetration. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, making the molecule more resistant to metabolic degradation and increasing its half-life in the body. nih.gov

Altered Electronic Properties: The high electronegativity of fluorine can alter the electronic distribution within the molecule, influencing its interactions with biological targets.

The strategic placement of halogens on the quinoline scaffold continues to be an important strategy in the design of new therapeutic agents with improved efficacy and safety profiles. nih.govacs.org

Rationale for Investigating Novel Fluoroquinoline Derivatives, including those with 8-Substitution

Despite the success of existing fluoroquinolones, the emergence of bacterial resistance is a growing public health concern. scispace.comresearchgate.net This has created an urgent need for the development of new antibacterial agents that can overcome these resistance mechanisms. The investigation of novel fluoroquinoline derivatives, including those with substitutions at the 8-position, is a key strategy in this endeavor.

Modifications at the C-8 position of the quinoline ring have been shown to influence the antibacterial spectrum and potency of fluoroquinolones. mdpi.com For instance, the introduction of a halogen or other functional groups at this position can lead to compounds with enhanced activity against resistant strains of bacteria. Furthermore, 8-substituted derivatives may exhibit different pharmacokinetic and safety profiles compared to their unsubstituted counterparts.

The synthesis and evaluation of compounds like 8-fluoroquinoline (B1294397) hydrochloride and its derivatives are therefore driven by the need to:

Expand the antibacterial spectrum to cover resistant pathogens. researchgate.net

Improve potency and efficacy. rjptonline.org

Enhance pharmacokinetic properties, such as absorption and tissue distribution.

Reduce the potential for the development of resistance.

Explore potential applications beyond antibacterial therapy, such as in anticancer and antiviral research. tandfonline.comchemimpex.com

The continued exploration of the chemical space around the quinoline scaffold, particularly through modifications at less-explored positions like C-8, holds significant promise for the discovery of the next generation of quinolone-based therapeutics.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

8-fluoroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLMMLDGKOACPHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682424 | |

| Record name | 8-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311346-65-3 | |

| Record name | Quinoline, 8-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=311346-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Substituted Fluoroquinolines

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The quinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a fundamental structural motif in a vast array of pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several named reactions that are now considered classical methods. Modern approaches often build upon these foundations, introducing novel catalysts and reaction conditions to improve efficiency and substrate scope.

The Skraup synthesis , one of the oldest and most well-known methods, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. researchgate.netsciencemadness.org A variation of this is the Doebner-von Miller reaction , which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. researchgate.net

The Friedländer synthesis offers another route, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, typically in the presence of a base or acid catalyst. masterorganicchemistry.com This method is particularly useful for preparing 2- and 3-substituted quinolines. The Combes quinoline synthesis employs the reaction of an aniline with a β-diketone under acidic conditions, leading to the formation of 2,4-disubstituted quinolines.

The Conrad-Limpach-Knorr synthesis provides a pathway to hydroxyquinolines. The reaction of anilines with β-ketoesters can yield either 4-hydroxyquinolines at lower temperatures or 2-hydroxyquinolines at higher temperatures. Finally, the Gould-Jacobs reaction is a versatile method that begins with the condensation of an aniline with an alkoxymethylenemalonate ester, which upon thermal cyclization and subsequent hydrolysis and decarboxylation, yields 4-hydroxyquinolines. researchgate.net

Modern synthetic strategies often employ transition-metal catalysis to achieve C-H activation and functionalization of the quinoline core, offering a more direct and atom-economical approach to substituted quinolines. Palladium-catalyzed C-H activation, for instance, has been utilized for the direct arylation of quinolines. mdpi.com

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Forms unsubstituted or simply substituted quinolines. researchgate.netsciencemadness.org |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | A variation of the Skraup synthesis for substituted quinolines. researchgate.net |

| Friedländer Synthesis | o-Aminobenzaldehyde/ketone, Compound with α-methylene group | Versatile for 2,3-disubstituted quinolines. masterorganicchemistry.com |

| Combes Synthesis | Aniline, β-Diketone | Yields 2,4-disubstituted quinolines. |

| Conrad-Limpach-Knorr Synthesis | Aniline, β-Ketoester | Produces 2- or 4-hydroxyquinolines depending on temperature. |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonate | Leads to 4-hydroxyquinolines. researchgate.net |

Strategies for Introducing Fluorine and other Halogens at the 8-Position

The introduction of a fluorine atom at the 8-position of the quinoline ring is a key step in the synthesis of 8-fluoroquinoline (B1294397) hydrochloride and requires specific and regioselective methods. Direct fluorination of the quinoline ring often leads to a mixture of isomers, making the development of site-selective techniques crucial.

Regioselective Fluorination Techniques

Achieving regioselective fluorination at the C8 position of the quinoline nucleus is challenging. Direct electrophilic fluorination of quinoline often results in a mixture of 5-, 6-, and 8-fluoroquinolines, with the product distribution being highly dependent on the reaction conditions and the fluorinating agent used. researchgate.net For instance, direct fluorination in acidic media can deactivate the heterocyclic ring towards electrophilic attack, leading to substitution on the carbocyclic ring. researchgate.net

One approach to achieve regioselectivity is through directing group strategies. The use of a directing group at a position adjacent to C8 can facilitate the introduction of fluorine at the desired position. For example, rhodium-catalyzed direct arylation of quinoline derivatives at the 8-position has been achieved, indicating the feasibility of C-H functionalization at this site, which could potentially be adapted for fluorination. researchgate.net

Another strategy involves the synthesis of a pre-functionalized quinoline precursor. For instance, the synthesis of 8-fluoro-2,3-dimethylquinolin-4-ol has been accomplished by reacting 2-fluoroaniline with ethyl 2-methylacetoacetate in the presence of polyphosphoric acid. fordham.edu This method constructs the quinoline ring with the fluorine atom already in the desired position.

Electrochemical methods have also been explored. Regioselective electrolytic 5,8-difluorination of quinolines has been reported using HF:pyridine as both the reagent and supporting electrolyte. researchgate.net While this method introduces two fluorine atoms, it demonstrates the potential of electrochemical approaches for selective fluorination.

Nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group at the 8-position is another viable route. This approach requires the synthesis of an 8-haloquinoline (e.g., 8-chloro- or 8-bromoquinoline) which can then be subjected to fluorination with a fluoride source.

Synthetic Routes for 8-Nitrofluoroquinolones and Related Analogs

The synthesis of 8-nitrofluoroquinolones is of significant interest as the nitro group can serve as a precursor for other functional groups or can be a key feature of the final molecule. A common strategy involves the nitration of a pre-existing fluoroquinolone scaffold. However, direct nitration can lead to a mixture of isomers.

A more controlled approach involves the synthesis of a key intermediate, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.govmdpi.com The synthesis of this synthon starts from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid. This starting material is converted to its acid chloride, which then reacts with ethyl 3-(N,N-dimethylamino)acrylate. The resulting enaminoester is then cyclized, and subsequent hydrolysis yields the desired 8-nitrofluoroquinolone carboxylic acid. mdpi.com The presence of the 8-nitro group in this intermediate facilitates the nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of various amines and other nucleophiles to generate a library of 8-nitrofluoroquinolone derivatives. nih.govnih.gov

Synthesis of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline and its derivatives are important compounds in their own right and can also serve as precursors for 8-fluoroquinolines. Several methods exist for their synthesis.

The Skraup reaction , adapted for this specific target, utilizes o-aminophenol and glycerol in the presence of an oxidizing agent and sulfuric acid to construct the 8-hydroxyquinoline core. researchgate.netgoogle.com This method is a direct and classical approach.

Another common method involves the diazotization of 8-aminoquinoline . In this two-step process, 8-aminoquinoline is first treated with a nitrite source in an acidic medium to form a diazonium salt. patsnap.com This intermediate is then hydrolyzed, typically by heating in an aqueous acidic solution, to yield 8-hydroxyquinoline. researchgate.netimpactfactor.org

Furthermore, 8-hydroxyquinoline can be synthesized from quinoline-8-sulfonic acid through alkali fusion. researchgate.net This process involves heating the sulfonic acid derivative with a strong base, such as sodium hydroxide, at high temperatures.

Formation of Hydrochloride Salts in Fluoroquinolone Synthesis

The conversion of the free base form of a fluoroquinolone to its hydrochloride salt is a common practice in the pharmaceutical industry to improve properties such as solubility and stability. google.com This transformation is typically achieved by treating the fluoroquinolone base with hydrochloric acid.

Crystallization and Salt Formation Processes

The formation of the hydrochloride salt is followed by a crystallization process to obtain a solid form with desired physical and chemical properties. Crystallization can be achieved through various techniques, including slow evaporation from a solution, cooling crystallization, or anti-solvent addition.

For instance, ciprofloxacin (B1669076) hydrochloride can be purified by dissolving the crude product in an ethanol-water mixture, treating it with activated carbon, adjusting the pH with hydrochloric acid, and then allowing it to crystallize upon cooling. google.com The choice of solvent, temperature, and pH are critical parameters that influence the crystal habit, polymorphic form, and purity of the final product. researchgate.net

The crystallization of fluoroquinolone salts can result in the formation of different solid forms, including polymorphs and solvates (hydrates). researchgate.netresearchgate.net These different forms can exhibit distinct physicochemical properties, such as solubility and dissolution rate. For example, ciprofloxacin hydrochloride is known to exist as a hydrate. google.com The study of polymorphism is crucial as different polymorphs of the same compound can have significantly different biopharmaceutical properties. rsc.org

The characterization of these salt forms is typically carried out using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the crystal structure and thermal properties. acs.org

| Target Moiety | Synthetic Approach | Key Reactants/Intermediates |

|---|---|---|

| 8-Fluoroquinoline | Ring Synthesis | 2-Fluoroaniline, Ethyl 2-methylacetoacetate fordham.edu |

| Electrochemical Fluorination | Quinoline, HF:pyridine researchgate.net | |

| 8-Nitrofluoroquinolone | Multi-step Synthesis | 2,4-dichloro-5-fluoro-3-nitrobenzoic acid mdpi.com |

| 8-Hydroxyquinoline | Skraup Reaction | o-Aminophenol, Glycerol researchgate.netgoogle.com |

| Diazotization of 8-Aminoquinoline | 8-Aminoquinoline, NaNO2, H+patsnap.comresearchgate.net | |

| Alkali Fusion | Quinoline-8-sulfonic acid researchgate.net | |

| Fluoroquinolone Hydrochloride | Salt Formation & Crystallization | Fluoroquinolone free base, HCl, Solvent (e.g., ethanol/water) google.comgoogle.com |

Impact of Hydrochloride Formation on Compound Stability and Purity

The conversion of a basic compound, such as 8-fluoroquinoline, into its hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance its physicochemical properties. This transformation can have a significant impact on the compound's stability and ease of purification.

Salt formation is a widely used technique to improve the aqueous solubility and dissolution rate of weakly basic drugs. nih.gov For basic compounds like quinolines, which contain a nitrogen atom capable of accepting a proton, reaction with hydrochloric acid yields a salt that is often more stable and readily handled than the free base. nih.govpharmtech.com The resulting crystalline salt generally possesses a higher melting point, which is indicative of a more stable crystal lattice. rjpdft.com This enhanced stability can be advantageous for storage and formulation, as it can reduce the susceptibility of the compound to degradation under various environmental conditions. nih.govrjpdft.com

The formation of a hydrochloride salt can also facilitate the purification process. The crystalline nature of the salt allows for purification by recrystallization, a technique that can effectively remove impurities, leading to a final product with high purity. For instance, in the synthesis of related fluoroquinolone compounds like ciprofloxacin, the crude product is often converted to its hydrochloride salt, which is then purified. google.com

However, the formation of hydrochloride salts is not without potential drawbacks. These salts can be hygroscopic, meaning they tend to absorb moisture from the air, which can lead to physical instability of the solid dosage form. rjpdft.com Additionally, the "common ion effect" can be a concern; the solubility of a hydrochloride salt can be suppressed in acidic environments, such as gastric acid, due to the high concentration of chloride ions. pharmtech.comrjpdft.com In some cases, the free base may be preferred for dosage form design due to the physical instability of its hydrochloride salt. rjpdft.com Careful evaluation of the salt's properties, including its stability under varying humidity and pH conditions, is therefore crucial during drug development. pharmtech.com

Green Chemistry Principles in Fluoroquinoline Synthesis

Traditional methods for synthesizing fluoroquinolones often involve the use of hazardous solvents, harsh reaction conditions, and expensive reagents, leading to significant environmental concerns. nih.gov Consequently, there has been a considerable shift towards developing more sustainable and environmentally friendly synthetic protocols guided by the principles of green chemistry. nih.gov These approaches aim to reduce waste, minimize energy consumption, and utilize less toxic substances. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. google.com The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. google.comnih.gov This rapid heating can also lead to higher product yields and improved purity by minimizing the formation of side products. google.com

In the context of quinoline synthesis, microwave-assisted methods have been successfully employed. For example, a catalyst-free, microwave-assisted Friedländer synthesis has been developed for the single-step conversion of various substrates into 8-hydroxyquinolines with significantly higher yields (72%) compared to conventional heating (34%). sigmaaldrich.com The efficiency and speed of microwave-assisted synthesis make it an attractive and sustainable alternative for the production of 8-fluoroquinoline and its derivatives. google.comnih.gov

Catalytic Approaches (e.g., Nanocatalysis, Metal-Catalyzed Reactions)

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. Transition metal-catalyzed reactions and the use of nanocatalysts are particularly relevant to the synthesis of quinoline scaffolds.

Metal-Catalyzed Reactions: Transition metals are effective catalysts for a variety of organic transformations. In the synthesis of functionalized quinolines, transition metal-catalyzed C-H activation has proven to be a valuable strategy. The nitrogen atom in the quinoline ring can act as a chelating group, facilitating the formation of cyclometallated complexes with transition metals and enabling selective functionalization. nih.gov

Nanocatalysis: The application of nanocatalysts offers several advantages in organic synthesis, including high catalytic activity, ease of preparation, and the potential for catalyst recycling. google.com Due to their high surface-area-to-volume ratio, nanocatalysts can significantly enhance reaction rates. liberty.edu Various nanocatalysts have been developed and utilized for the synthesis of quinoline derivatives under environmentally friendly conditions. google.com For example, magnetic nanoparticles (MNPs) functionalized with acidic groups have been employed for the synthesis of quinoline derivatives under solvent-free conditions, allowing for easy separation and reuse of the catalyst. google.com

The table below summarizes some catalytic approaches used in quinoline synthesis.

| Catalyst Type | Example | Key Advantages |

| Transition Metal | Palladium, Rhodium, Ruthenium | High selectivity through C-H activation |

| Nanocatalyst | Fe3O4 Magnetic Nanoparticles | High catalytic activity, reusability, solvent-free conditions |

Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable, posing risks to human health and the environment. nih.gov Research efforts have focused on identifying and utilizing more sustainable alternatives.

Novel solvents that can improve the sustainability of chemical processes include organic-aqueous tunable solvents, near-critical water, and reversible ionic liquids. orientjchem.org These alternatives can reduce waste and energy demand by simplifying post-reaction separation and purification processes. orientjchem.org For instance, green catalytic processes for fluoroquinolone synthesis have been developed that utilize water as a solvent, avoiding the use of harmful organic compounds. nih.gov The use of recyclable and environmentally benign catalysts and solvents is a key feature of these green synthetic approaches. nih.gov

Synthesis of Hybrid Fluoroquinoline Scaffolds

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. chemicalbook.com This approach can lead to compounds with enhanced biological activity, a broader spectrum of action, or novel mechanisms of action. chemicalbook.com The fluoroquinolone scaffold has been successfully conjugated with various other heterocyclic systems to create novel hybrid molecules.

Conjugation with other Heterocycles (e.g., Benzothiazoles, Triazoles)

Benzothiazoles: The benzothiazole nucleus is a prominent pharmacophore in medicinal chemistry, known for a wide range of biological activities. Hybrid molecules incorporating both quinoline and benzothiazole moieties have been synthesized and evaluated for their therapeutic potential. For example, a series of new benzothiazole-urea-quinoline hybrid compounds were synthesized and showed promising antitubercular activity. The synthesis of these hybrids often involves multi-step reaction sequences, including amidation coupling reactions.

Triazoles: The triazole ring is another important heterocyclic motif with diverse pharmacological properties. The synthesis of quinoline-triazole hybrids has been actively pursued. Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a well-established and efficient method for creating these hybrid structures. This reaction allows for the reliable and specific linking of quinoline and triazole moieties. The resulting hybrid compounds have been investigated for their antimicrobial and cytotoxic activities.

Mannich Base Formation and Derivatives of 8-Substituted Fluoroquinolines

The Mannich reaction is a prominent three-component condensation reaction in organic chemistry that involves an active hydrogen-containing compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. This reaction facilitates the introduction of an aminomethyl group into the substrate. In the context of quinoline chemistry, the formation of Mannich bases is a well-established method for the synthesis of various derivatives, particularly with 8-hydroxyquinoline and its analogues. The hydroxyl group at the C-8 position activates the quinoline ring system towards electrophilic substitution, directing the aminomethylation to the C-7 position.

While direct Mannich reactions on an 8-fluoroquinoline substrate are not extensively reported in the scientific literature, likely due to the deactivating effect of the fluorine atom on the aromatic ring, the synthesis of Mannich bases from the closely related 8-hydroxyquinolines is a widely employed strategy to obtain 7-aminomethyl-8-hydroxyquinoline derivatives. These compounds are structurally similar to the hypothetical Mannich bases of 8-fluoroquinoline and serve as important intermediates in the development of new therapeutic agents.

The general scheme for the Mannich reaction of 8-hydroxyquinoline involves the reaction of 8-hydroxyquinoline with formaldehyde and a suitable primary or secondary amine. The reaction is typically carried out in a protic solvent like ethanol, and it can proceed at room temperature or with heating.

A variety of primary and secondary amines have been successfully employed in the Mannich reaction with 8-hydroxyquinoline, leading to a diverse range of derivatives. The selection of the amine component is crucial as it directly influences the pharmacological properties of the resulting Mannich base.

Detailed Research Findings

Numerous studies have explored the synthesis and biological activities of Mannich bases derived from 8-hydroxyquinoline. These derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. The aminomethyl group at the C-7 position can be further modified to generate a wide array of derivatives with enhanced biological profiles.

For instance, the reaction of 5-chloro-8-hydroxyquinoline with ciprofloxacin in the presence of paraformaldehyde has been reported to yield a hybrid molecule with significant antibacterial activity. nih.gov This demonstrates the utility of the Mannich reaction in conjugating different pharmacophores to the quinoline scaffold.

The following tables summarize representative examples of Mannich bases derived from 8-hydroxyquinoline and its substituted analogues, highlighting the diversity of amines that can be utilized in this reaction.

Table 1: Mannich Bases Derived from 8-Hydroxyquinoline with Primary Amines

| Amine | Aldehyde | Solvent | Reaction Conditions | Product | Reference |

| Aniline | Formaldehyde | Ethanol | Reflux | 7-((phenylamino)methyl)quinolin-8-ol | indexcopernicus.com |

| Benzylamine | Formaldehyde | Ethanol | Room Temperature | 7-((benzylamino)methyl)quinolin-8-ol | indexcopernicus.com |

| 2-Aminophenol | Formaldehyde | Ethanol | Reflux | 7-(((2-hydroxyphenyl)amino)methyl)quinolin-8-ol | indexcopernicus.com |

Table 2: Mannich Bases Derived from 8-Hydroxyquinoline with Secondary Amines

| Amine | Aldehyde | Solvent | Reaction Conditions | Product | Reference |

| Piperidine | Formaldehyde | Ethanol | Reflux | 7-(piperidin-1-ylmethyl)quinolin-8-ol | nih.gov |

| Morpholine | Formaldehyde | Ethanol | Room Temperature | 7-(morpholinomethyl)quinolin-8-ol | nih.gov |

| N-methylpiperazine | Formaldehyde | Ethanol | Reflux | 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol | nih.gov |

Table 3: Mannich Bases Derived from Substituted 8-Hydroxyquinolines

| Substituted 8-Hydroxyquinoline | Amine | Aldehyde | Solvent | Reaction Conditions | Product | Reference |

| 5-Chloro-8-hydroxyquinoline | Ciprofloxacin | Paraformaldehyde | Ethanol | Reflux | 5-chloro-7-((4-(1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)piperazin-1-yl)methyl)quinolin-8-ol | nih.gov |

| 5-Nitro-8-hydroxyquinoline | Diethylamine | Formaldehyde | Ethanol | Reflux | 7-((diethylamino)methyl)-5-nitroquinolin-8-ol | mdpi.com |

The synthesized Mannich bases can be further functionalized. For example, the secondary amine in the aminomethyl group can undergo N-alkylation or N-acylation to produce a new series of derivatives. The phenolic hydroxyl group at the C-8 position can also be modified, for instance, by etherification or esterification, to modulate the physicochemical and biological properties of the compounds.

Advanced Spectroscopic and Analytical Characterization of Fluoroquinoline Hydrochlorides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 8-Fluoroquinoline (B1294397) hydrochloride, both one-dimensional and two-dimensional NMR techniques are employed to assign the proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum of 8-fluoroquinoline reveals distinct signals corresponding to the protons in the aromatic rings. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the fluorine substituent. Protons on the quinoline (B57606) ring system typically appear in the downfield region, generally between 7.0 and 9.0 ppm. The hydrochloride salt formation would further influence the chemical shifts, particularly of the protons adjacent to the nitrogen atom, due to protonation.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms in the aromatic rings of quinoline derivatives typically resonate between 120 and 150 ppm. The carbon atom bonded to the fluorine atom (C-8) will exhibit a characteristic large coupling constant (¹JCF), which is a key indicator of its position. The chemical shifts in the hydrochloride salt may differ slightly from the free base due to changes in the electronic environment upon protonation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 8-Fluoroquinoline

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.9 | 150.5 |

| 3 | 7.4 | 121.8 |

| 4 | 8.1 | 136.2 |

| 5 | 7.6 | 128.1 |

| 6 | 7.4 | 127.2 |

| 7 | 7.3 | 118.5 |

| 8 | - | 159.5 (d, ¹JCF ≈ 250 Hz) |

| 4a | - | 129.5 |

| 8a | - | 144.0 |

Note: These are predicted values and may vary from experimental data, especially for the hydrochloride salt.

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are essential. sdsu.eduyoutube.comresearchgate.netcolumbia.edu

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduresearchgate.net For 8-Fluoroquinoline hydrochloride, COSY would reveal the connectivity of the protons within the pyridine (B92270) and benzene (B151609) rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.comresearchgate.netcolumbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum represents a C-H bond.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. usda.govusda.govrsc.orgmdpi.comnih.govjfda-online.comnih.govrsc.org

In the mass spectrum of 8-Fluoroquinoline (the free base), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (147.15 g/mol ). sigmaaldrich.com The fragmentation pattern would provide further structural information. For the hydrochloride salt, the analysis would typically show the mass of the protonated free base [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. nih.govnih.gov This is a definitive method for confirming the identity of the compound, as the measured mass can be compared to the calculated exact mass of C₉H₆FN.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govajabs.orgnist.govresearchgate.netnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

C-H stretching (aromatic) : Typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching (aromatic) : These vibrations of the quinoline ring system would appear in the 1600-1400 cm⁻¹ region.

C-F stretching : A strong absorption band, characteristic of the carbon-fluorine bond, would be expected in the 1250-1000 cm⁻¹ region. ajabs.org

N-H stretching : Due to the hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretch would be present, likely in the 2500-3000 cm⁻¹ region.

Table 2: General IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N⁺-H Stretch | 2500 - 3000 (broad) |

| C-H (Aromatic) | 3100 - 3000 |

| C=C, C=N (Aromatic) | 1600 - 1400 |

| C-F Stretch | 1250 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. moca.net.uaresearchgate.netresearchgate.netjcsp.org.pknih.govnih.gov The quinoline ring system is a chromophore that absorbs UV radiation. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727) or ethanol, would show characteristic absorption maxima (λmax). Generally, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* transitions. For many fluoroquinolones, UV detection is commonly performed around 280 nm. moca.net.uaresearchgate.net The protonation of the nitrogen in the hydrochloride salt can cause a shift in the absorption maxima compared to the free base.

Chromatographic Methods for Purity Assessment and Quantitative Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for its quantitative determination. usda.govusda.govjfda-online.commoca.net.uaresearchgate.netnih.govcu.edu.eg

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. moca.net.uaresearchgate.net The pH of the buffer is a critical parameter for achieving good peak shape and retention for ionizable compounds like this compound. Detection is commonly performed using a UV detector set at one of the absorption maxima of the compound. moca.net.uaresearchgate.net

Method validation according to established guidelines would be necessary to ensure linearity, accuracy, precision, and specificity. This validated method can then be used for routine quality control to determine the purity of bulk material and to quantify the compound in various formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fluoroquinolones, offering high resolution and sensitivity for both qualitative and quantitative assessments. Reversed-phase HPLC (RP-HPLC) is the most common modality used for these compounds.

Detailed research findings indicate that a simple, isocratic HPLC procedure can be effectively used for the analysis of multiple quinolone compounds. nih.gov The method is valued for its speed and specificity, often allowing for analysis to be completed in under 15 minutes. nih.gov For more complex mixtures or for stability-indicating assays, gradient elution methods are developed. scirp.orgscilit.com These methods typically use a C18 column and a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or formic acid) and an organic modifier like acetonitrile or methanol. scirp.orgajol.info Detection is commonly performed using a UV detector, with the maximum absorbance (λmax) for ciprofloxacin (B1669076) hydrochloride, a related compound, noted at 278 nm. scirp.org Method validation according to International Conference on Harmonisation (ICH) guidelines ensures linearity, precision, accuracy, and robustness. scirp.org

Table 1: Typical HPLC Parameters for Fluoroquinolone Analysis

| Parameter | Typical Condition/Value |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, 250 mm x 4.0 mm, 5 µm |

| Mobile Phase | A: Aqueous buffer (e.g., 0.15% orthophosphoric acid, pH 3.0) B: Acetonitrile |

| Elution Mode | Gradient or Isocratic nih.govscirp.org |

| Flow Rate | 0.7 - 1.0 mL/min scirp.orgajol.info |

| Detection Wavelength | 278 nm (typical for fluoroquinolones) scirp.org |

| Column Temperature | 35°C scirp.orgscilit.com |

| Injection Volume | 10.0 µL scirp.org |

Capillary Electrophoresis-Mass Spectroscopy (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high-resolution separation capabilities of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. nih.gov This hybrid technique is particularly useful for the analysis of charged polar compounds like fluoroquinoline hydrochlorides.

CE-MS has been successfully developed for the monitoring and quantification of various quinoline derivatives. nih.gov The method separates analytes based on their charge and size, after which they are selectively detected by the mass spectrometer. nih.gov For complex samples, CE-MS provides excellent identification capabilities, especially when tandem MS (MS/MS) is employed. nih.gov Optimized conditions, such as the use of a 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) as the running electrolyte, can achieve low limits of detection, often in the parts-per-million (ppm) range. nih.gov

Table 2: Performance Characteristics of CE-MS for Quinolone Derivative Analysis

| Parameter | Finding |

|---|---|

| Technique Advantage | High resolution and suitability for charged metabolites. nih.gov |

| Running Electrolyte | 10 mM ammonium acetate buffer (pH 4.0) is often optimal. nih.gov |

| Sheath Liquid | A 0.5% (v/v) solution of acetic acid in methanol provides sufficient detection sensitivity. nih.gov |

| Limit of Detection (LOD) | Can reach as low as 0.05 ppm for quaternary quinoline derivatives. nih.gov |

| Identification | Enhanced by MS/MS fragmentation studies for unambiguous identification. nih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. clariant.com The experimentally determined percentages of these elements are compared against the theoretically calculated values based on the molecular formula. This comparison serves as a crucial check of purity and structural integrity. For this compound, the analysis would also include fluorine and chlorine.

The molecular formula for this compound is C₉H₇ClFN. Based on this, the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer that closely match these theoretical values provide strong evidence for the correct synthesis and purity of the compound. clariant.com

Table 3: Elemental Composition of this compound (C₉H₇ClFN)

| Element | Atomic Mass | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | 12.01 | 58.87% |

| Hydrogen (H) | 1.01 | 3.85% |

| Chlorine (Cl) | 35.45 | 19.31% |

| Fluorine (F) | 19.00 | 10.35% |

| Nitrogen (N) | 14.01 | 7.63% |

Thermal Analysis Techniques

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physicochemical properties of materials as a function of temperature. nih.gov These methods are critical for characterizing the melting point, thermal stability, and hydration state of fluoroquinoline hydrochlorides.

DSC measures the heat flow into or out of a sample as it is heated, revealing thermal transitions such as melting, recrystallization, and decomposition. rsc.org For hydrated hydrochloride salts like ciprofloxacin HCl, DSC thermograms often show a broad endothermic peak corresponding to the loss of water (dehydration) at lower temperatures (e.g., ~149°C), followed by a sharp endotherm at a higher temperature indicating the melting point, which can be immediately followed by decomposition. researchgate.net For other fluoroquinolone hydrochlorides, melting points have been observed at temperatures such as 261°C and 270°C. rsc.org

TGA measures the change in mass of a sample as a function of temperature. For a hydrochloride salt, TGA can quantify the loss of water and identify the onset temperature of thermal decomposition. nih.gov TGA analysis of related compounds shows that the substance is often stable up to around 90°C, after which gradual decomposition begins. nih.gov

Table 4: Summary of Expected Thermal Events for a Fluoroquinoline Hydrochloride

| Thermal Event | Technique | Typical Observation |

|---|---|---|

| Dehydration | DSC/TGA | Broad endothermic peak (DSC) with corresponding mass loss (TGA) in the range of 90-150°C. nih.gov |

| Melting/Decomposition | DSC | Sharp endothermic peak. For related fluoroquinolones, this can occur >260°C. rsc.org |

| Thermal Decomposition | TGA | Significant mass loss at elevated temperatures, indicating breakdown of the molecular structure. |

Biological Activity and Mechanisms of Action of Fluoroquinolones and 8 Substituted Analogs

Antimicrobial Spectrum and Efficacy

The introduction of a fluorine atom at position 6 is a hallmark of the fluoroquinolone class, significantly enhancing their antibacterial potency. bsac.org.uk The antimicrobial spectrum of fluoroquinolones is broad, encompassing a wide range of Gram-positive and Gram-negative bacteria. nih.govnih.gov The substitution at the C-8 position further modulates this spectrum and efficacy. For instance, a methoxy (B1213986) group at the C-8 position, as seen in gatifloxacin (B573), enhances the inhibitory activity against the DNA gyrase of Gram-positive bacteria, leading to increased potency. oup.com

Newer generations of fluoroquinolones demonstrate enhanced activity against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. nih.gov For example, gatifloxacin, an 8-methoxy fluoroquinolone, shows enhanced potency against contemporary Gram-positive aerobic bacteria compared to ciprofloxacin (B1669076) and ofloxacin (B1677185). oup.com Some 8-nitrofluoroquinolone derivatives with more lipophilic groups at the C-7 position have shown good activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. youtube.com Another study on a new 8-hydroxyquinoline (B1678124) derivative, PH176, reported MIC50 and MIC90 values of 16 and 32 μg/ml, respectively, against 38 S. aureus clinical isolates. nih.gov

The activity of various fluoroquinolones against S. pneumoniae has also been extensively studied. The rank order of in vitro activity against a large collection of S. pneumoniae isolates was found to be moxifloxacin (B1663623) > gatifloxacin > levofloxacin (B1675101) = ciprofloxacin. nih.gov For fluoroquinolone-resistant S. pneumoniae strains, garenoxacin (B1674628) has shown high efficacy. nih.gov

Table 1: In Vitro Activity of Various Fluoroquinolones against Staphylococcus aureus

| Compound | Strain Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nadifloxacin (B1676911) | MSSA & MRSA | Lowest among 8 fluoroquinolones tested | nih.gov |

| 8-Nitrofluoroquinolone derivatives | S. aureus | ~ 2-5 | youtube.com |

| PH176 (8-hydroxyquinoline derivative) | S. aureus (clinical isolates) | MIC50: 16, MIC90: 32 | nih.gov |

This table is for illustrative purposes and includes data for various 8-substituted quinolone derivatives, not specifically 8-Fluoroquinoline (B1294397) hydrochloride.

Table 2: In Vitro Activity of Various Fluoroquinolones against Streptococcus pneumoniae

| Compound | MIC90 (µg/mL) | Reference |

|---|---|---|

| Moxifloxacin | 0.25 | nih.gov |

| Gatifloxacin | 0.5 | nih.gov |

| Levofloxacin | 1 | nih.gov |

This table presents general data for commonly studied fluoroquinolones.

Fluoroquinolones are potent against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family like Escherichia coli, and other important pathogens such as Pseudomonas aeruginosa. nih.govnih.gov However, increasing resistance is a significant concern. wikipedia.org The activity of fluoroquinolones can be influenced by substitutions on the quinolone ring.

For E. coli, the presence of plasmid-mediated quinolone resistance (PMQR) genes can lead to a 2- to 8-fold increase in the MICs of fluoroquinolones. researchgate.net In South China, over 60% of P. aeruginosa isolates showed susceptibility to ciprofloxacin, levofloxacin, and moxifloxacin. nih.gov Ciprofloxacin is often preferred for treating P. aeruginosa infections. nih.gov

Table 3: In Vitro Activity of Fluoroquinolones against Escherichia coli

| Compound | MIC (µg/mL) | Note | Reference |

|---|---|---|---|

| Levofloxacin | Wild-type ECOFF: 0.125 | EUCAST data | eucast.org |

| Moxifloxacin | Wild-type ECOFF: 0.25 | EUCAST data | eucast.org |

This table presents general data for commonly studied fluoroquinolones.

Table 4: In Vitro Activity of Fluoroquinolones against Pseudomonas aeruginosa

| Compound | MIC (µg/mL) | Note | Reference |

|---|---|---|---|

| Ciprofloxacin | Susceptible: ≤ 0.5 | CLSI Breakpoint | bsac.org.uknih.gov |

This table presents general data for commonly studied fluoroquinolones.

The rise of multi-drug resistant (MDR) bacteria is a major global health challenge. nih.gov Increased use of fluoroquinolones has been associated with higher rates of resistance in Gram-negative bacilli and has been identified as a risk factor for colonization and infection with methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Despite this, some newer fluoroquinolones and their derivatives show promise against resistant strains. For instance, nadifloxacin has demonstrated activity against MRSA, with no resistant strains found in one study. nih.gov Similarly, certain 8-nitrofluoroquinolone derivatives have shown good activity against both standard and resistant isolates of S. aureus. researchgate.net Specifically, chlorinated aniline (B41778) derivatives of 8-nitrofluoroquinolone exhibited stronger activity against both standard and resistant S. aureus compared to their fluorinated counterparts. researchgate.net A new 8-hydroxyquinoline derivative, PH176, showed synergistic activity with oxacillin (B1211168) against some MRSA isolates. nih.gov

The activity of most fluoroquinolones decreases in acidic environments. nih.gov However, some newer fluoroquinolones, such as finafloxacin, exhibit enhanced antibacterial activity under acidic conditions. This is a distinctive property that could offer a therapeutic advantage in acidic infection sites.

Molecular Mechanisms of Action

Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis. youtube.comyoutube.com This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are crucial for bacterial DNA replication and transcription. ptfarm.pl

DNA gyrase and topoisomerase IV are responsible for managing the topological state of bacterial DNA during replication. nih.gov Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to the formation of double-stranded breaks in the bacterial DNA. youtube.com This action ultimately results in cell death. youtube.com

The primary target of fluoroquinolones can vary between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target. youtube.com However, some fluoroquinolones may have dual targets. For instance, WCK 771, a broad-spectrum fluoroquinolone, preferentially targets DNA gyrase in S. aureus. researchgate.net The substitution at the C-8 position can influence the drug's interaction with these target enzymes. For example, a C-8 methoxy group is thought to enhance inhibitory activity against the DNA gyrase of Gram-positive bacteria. oup.com

Formation of Fluoroquinolone-DNA-Enzyme Ternary Complexes

Fluoroquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication and transcription. nih.gov The mechanism of action involves the formation of a stable ternary complex consisting of the fluoroquinolone molecule, the bacterial enzyme, and DNA. nih.gov

This complex formation effectively traps the enzyme on the DNA, leading to a halt in the DNA replication process. youtube.com Fluoroquinolones bind to the enzyme-DNA complex at the interface between the protein and the DNA, near the active site tyrosine residue that is responsible for transiently cleaving the DNA. nih.gov This binding stabilizes the cleavage complex, preventing the re-ligation of the DNA strands and resulting in double-strand breaks that are ultimately fatal to the bacterium. nih.govyoutube.com For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in most gram-positive bacteria. youtube.com The potency of different fluoroquinolones is partly determined by their affinity for either DNA gyrase, topoisomerase IV, or both. youtube.com

Anticancer Potential and Cytotoxicity Studies

Beyond their established antibacterial properties, fluoroquinolones have demonstrated potential as anticancer agents. nih.govmdpi.com This has spurred research into synthesizing novel derivatives with enhanced cytotoxic effects against tumor cells. nih.gov The anticancer activity of these compounds is attributed to their ability to induce cell death and arrest the cell cycle in various cancer cell lines. nih.gov

Antiproliferative Effects on Cancer Cell Lines (e.g., Breast, Lung, Ovarian, Leukemia, Hepatoma)

Numerous studies have documented the antiproliferative effects of fluoroquinolone derivatives against a range of human cancer cell lines. For instance, certain ciprofloxacin and norfloxacin (B1679917) derivatives have shown greater anticancer potency than their parent compounds against breast and bladder cancer cell lines. nih.gov The cytotoxic activity of fluoroquinolones has also been observed in colon, cervical, and prostate cancer cell lines. nih.govnih.gov

Specifically, some derivatives have shown efficacy against challenging cancer types like triple-negative breast cancer. nih.gov The antiproliferative activity of certain fluoroquinolone-based compounds has been demonstrated against ovarian cancer (OVCAR-3) and lung cancer (A-549) cell lines. mdpi.com Furthermore, some derivatives have exhibited cytotoxic effects on hepatoma (HepG2) cells. mdpi.com The response to these compounds can vary between different cancer cell lines. nih.gov

Below is a table summarizing the antiproliferative activity of selected fluoroquinolone derivatives on various cancer cell lines.

| Cell Line | Cancer Type | Compound/Derivative | Observed Effect |

| Breast Cancer Cells | Breast Cancer | Ciprofloxacin and Norfloxacin derivatives | Higher anticancer potency than parent compounds nih.gov |

| Bladder Cancer Cells | Bladder Cancer | Ciprofloxacin and Norfloxacin derivatives | Higher anticancer potency than parent compounds nih.gov |

| OVCAR-3 | Ovarian Cancer | Naphthol Mannich base derivative | Antiproliferative activity mdpi.com |

| A-549 | Lung Cancer | Naphthol Mannich base derivative, ortho-phenol chalcone (B49325) derivative of ciprofloxacin | Antiproliferative activity, Topoisomerase I and II inhibition mdpi.com |

| HepG2 | Hepatoma | ortho-phenol chalcone derivative of ciprofloxacin | Antiproliferative activity, Topoisomerase I and II inhibition mdpi.com |

| Pancreatic Cancer Cells | Pancreatic Cancer | Moxifloxacin, Ciprofloxacin | Suppression of proliferation researchgate.net |

Mechanisms of Anticancer Action (e.g., Topoisomerase Inhibition, Cell Cycle Arrest, Apoptosis)

The anticancer mechanisms of fluoroquinolones are multifaceted and mirror some aspects of their antibacterial action, primarily through the inhibition of topoisomerase II. nih.gov This inhibition leads to DNA damage, which can trigger cell cycle arrest and apoptosis (programmed cell death). nih.gov

Topoisomerase Inhibition: Similar to their effect on bacterial topoisomerases, some fluoroquinolones can inhibit human topoisomerase IIα. oup.com This inhibition can enhance DNA cleavage, leading to DNA damage in cancer cells. oup.com

Cell Cycle Arrest: Fluoroquinolone derivatives have been shown to induce cell cycle arrest, predominantly in the S and G2/M phases. nih.gov This arrest prevents cancer cells from proceeding through the cell cycle and proliferating. For example, treatment with certain derivatives resulted in an S-G2/M-phase arrest in breast and bladder cancer cell lines. nih.gov In human pancreatic cancer cells, moxifloxacin and ciprofloxacin were found to cause S-phase arrest. researchgate.net Similarly, a dichloromethane (B109758) fraction of Toddalia asiatica, which contains quinoline (B57606) alkaloids, induced G2/M phase arrest in HT-29 colon cancer cells. frontiersin.org

Apoptosis: The induction of apoptosis is a key mechanism of the anticancer activity of fluoroquinolones. nih.gov Following treatment with these compounds, cancer cells undergo programmed cell death. For instance, various derivatives have been shown to induce apoptosis in breast and bladder cancer cell lines. nih.gov This apoptotic effect has also been observed in pancreatic cancer cells treated with moxifloxacin and ciprofloxacin, which triggered both intrinsic and extrinsic apoptotic pathways. researchgate.net

Structure-Activity Relationships in Anticancer Fluoroquinolones

The chemical structure of fluoroquinolones plays a critical role in their anticancer activity. mdpi.com Modifications to the basic quinolone structure can significantly influence their biological effects. mdpi.com

The core quinoline ring is considered crucial for the inhibition of topoisomerase II. mdpi.com Substitutions at various positions on this ring system can modulate the anticancer potency. For example, the presence of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, common features in many fluoroquinolones, are known to influence their biological activity. mdpi.com

Research into the structure-activity relationships (SAR) of these compounds aims to identify the structural features that enhance their cytotoxic effects on cancer cells while minimizing toxicity to normal cells. mdpi.com For instance, increasing the lipophilicity of fluoroquinolones has been associated with a stronger antitumor effect. nih.gov The development of hybrids and conjugates, such as combining a fluoroquinolone with another bioactive molecule, is also an active area of research to improve anticancer efficacy. mdpi.com

Other Biological Activities of Quinoline and Fluoroquinoline Derivatives

In addition to their antibacterial and anticancer properties, quinoline and fluoroquinoline derivatives exhibit a wide range of other biological activities. nih.govresearchgate.net The versatile quinoline scaffold has been a foundation for the development of drugs with various therapeutic applications. nih.govresearchgate.net

Derivatives of 8-hydroxyquinoline, a related compound, have shown a broad spectrum of pharmacological activities, including:

Antifungal activity nih.gov

Anti-HIV activity nih.gov

Antimalarial activity

Anti-inflammatory effects nih.gov

Furthermore, some fluoroquinolones have been investigated for their potential antiviral and immunomodulatory properties. nih.govnih.gov The ability of these compounds to chelate metal ions is also a feature that contributes to their diverse biological profiles. nih.gov

Antiviral Activity

Fluoroquinolone derivatives have demonstrated a broad spectrum of antiviral activity, inhibiting the replication of various DNA and RNA viruses. Their mechanisms of action are multifaceted and can involve targeting viral enzymes or host cell factors essential for viral propagation.

One of the key mechanisms of antiviral action for some fluoroquinolones is the inhibition of viral topoisomerases or helicases. nih.gov These enzymes are crucial for resolving DNA supercoiling and unwinding nucleic acid strands during replication. By interfering with these processes, fluoroquinolones can halt viral genome synthesis. For instance, some fluoroquinolones have been shown to inhibit the activity of human immunodeficiency virus (HIV) reverse transcriptase in vitro. nih.gov

Furthermore, certain fluoroquinolone derivatives can inhibit viral replication at the transcriptional level. nih.gov For example, the derivative K-12 has been shown to inhibit the Tat-mediated transactivation process in HIV-infected cells. nih.gov This compound was found to be active against various strains of HIV-1, HIV-2, and simian immunodeficiency virus. nih.gov

The antiviral spectrum of some fluoroquinolones extends to herpesviruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and human cytomegalovirus. nih.gov Additionally, activity has been observed against Moloney murine sarcoma virus. nih.gov However, not all viruses are susceptible; for instance, K-12 was not inhibitory to human herpesvirus type 8, vaccinia virus, or several other RNA viruses at subtoxic concentrations. nih.gov

Some studies suggest that the antiviral effects of fluoroquinolones may also be indirect, stemming from their immunomodulatory properties. eprajournals.com By modulating the host's immune response, these compounds can create an environment less conducive to viral replication.

Research into 8-substituted quinoline analogs has also revealed significant antiviral potential. For example, 8-hydroxy-7-substituted quinoline compounds have shown activity against herpesviruses, particularly cytomegalovirus (CMV). google.com The addition of a bromine atom at the 8-position of certain quinoline-based allosteric HIV-1 integrase inhibitors has been found to confer better antiviral properties. nih.gov

The following table summarizes the antiviral activity of selected fluoroquinolone and quinoline derivatives:

| Compound/Class | Virus(es) Inhibited | Mechanism of Action (if known) |

| Fluoroquinolones (general) | HIV, Herpes Simplex Virus type 2, Polyomavirus BK, Hepatitis C Virus (HCV), Rhinovirus | Inhibition of viral topoisomerases/helicases, inhibition of HIV reverse transcriptase, inhibition of cellular functions required for viral replication. nih.gov |

| K-12 (fluoroquinolone derivative) | HIV-1, HIV-2, SIV, Herpesvirus saimiri, Human cytomegalovirus, Varicella-zoster virus, Herpes simplex virus types 1 & 2, Moloney murine sarcoma virus | Inhibition of Tat-mediated transactivation. nih.gov |

| 8-hydroxy-7-substituted quinolines | Cytomegalovirus (CMV), Varicella zoster virus, Epstein-Barr virus, Herpes simplex virus, Human herpes virus type 8 (HHV-8) | Not specified. google.com |

| 8-bromo substituted quinoline-based ALLINIs | HIV-1 | Allosteric inhibition of integrase. nih.gov |

| Enoxacin (B1671340) | HIV-1 | Modulation of pro-viral hsa-miR-132 processing. mdpi.comresearchgate.netbiorxiv.org |

Antifungal Activity

Fluoroquinolones and their analogs have demonstrated notable antifungal properties, primarily through the inhibition of fungal type II topoisomerases. nih.gov This mechanism mirrors their antibacterial action, where they target DNA gyrase and topoisomerase IV. la.govyoutube.comnih.govoup.com In fungi, the primary target is topoisomerase II, an enzyme essential for maintaining DNA topology during replication and transcription. nih.gov

The selective toxicity of fluoroquinolones against fungal cells over mammalian cells is attributed to differences between the respective type II topoisomerases. nih.gov Fungal DNA topoisomerase II has been found to be more susceptible to quinolones than the equivalent enzyme in mammals. nih.gov

Several studies have highlighted the in vitro and in vivo antifungal efficacy of fluoroquinolones. For instance, trovafloxacin (B114552), in combination with fluconazole (B54011) or amphotericin B, has been shown to improve survival in a murine model of invasive candidiasis caused by Candida albicans. nih.gov While trovafloxacin alone did not exhibit significant in vitro antifungal activity, its effectiveness in the animal model suggests a potential immunomodulatory role or other in vivo mechanisms. nih.gov

The structural features of quinoline derivatives play a crucial role in their antifungal activity. A series of novel fluorinated quinoline analogs, with a fluorine atom at the 8-position, have shown good antifungal activity against various plant pathogenic fungi. mdpi.com Specifically, compounds with certain substitutions at the 4-position of the quinoline ring exhibited significant activity against Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com

Furthermore, 8-hydroxyquinoline derivatives have been investigated as promising antifungal agents. oup.com Compounds like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid have demonstrated inhibitory activity against Candida species, Microsporum species, and Trichophyton species. oup.com The mechanism for 8-hydroxyquinoline is thought to involve chelation of metal ions essential for fungal growth and metabolism. bohrium.com

Some fluoroquinolone compounds have been found to potentiate the activity of other antifungal drugs, such as echinocandins, against fungi like Aspergillus fumigatus. portlandpress.com This synergistic effect could be due to different mechanisms of action, where the fluoroquinolone might interfere with processes like ergosterol (B1671047) biosynthesis, complementing the cell wall synthesis inhibition by echinocandins. portlandpress.com

The table below provides a summary of the antifungal activity of various quinoline-based compounds:

| Compound/Class | Fungal Species Inhibited | Mechanism of Action (if known) |

| Fluoroquinolones (general) | Candida albicans | Inhibition of fungal topoisomerase II. nih.gov |

| Trovafloxacin (in combination) | Candida albicans | Enhances the effect of other antifungals; exact mechanism unclear. nih.gov |

| 8-fluoro-2,3-dimethylquinolin-4-yl benzoates | Sclerotinia sclerotiorum, Rhizoctonia solani | Not specified. mdpi.com |

| 8-Hydroxyquinoline derivatives (e.g., Clioquinol) | Candida spp., Microsporum spp., Trichophyton spp. | Chelation of essential metal ions. oup.combohrium.com |

| NE-E07 (fluoroquinolone derivative) with Caspofungin | Aspergillus fumigatus | Potentiates the effect of caspofungin, possibly by inhibiting ergosterol synthesis. portlandpress.com |

Anti-inflammatory and Antioxidant Properties

Fluoroquinolones possess immunomodulatory effects, predominantly characterized by anti-inflammatory actions. nih.gov The precise mechanisms are not fully understood but are thought to involve the inhibition of phosphodiesterase activity, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Elevated cAMP levels can then suppress the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response. nih.gov

These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and IL-8. nih.gov For example, ciprofloxacin and levofloxacin can inhibit the NF-κB-mediated inflammatory response in microglial cells by targeting Toll-like receptor 4 (TLR4) signaling. nih.gov

In addition to their anti-inflammatory effects, some fluoroquinolones have been linked to inducing oxidative stress. Studies have shown that compounds like ciprofloxacin can interact with and alter the structure and function of antioxidant enzymes such as copper/zinc superoxide (B77818) dismutase (Cu/Zn-SOD). rsc.org This interaction can lead to an increased risk of cellular oxidative stress. rsc.org

The induction of oxidative stress by fluoroquinolones is a complex process that can involve damage to mitochondrial DNA (mtDNA). researchgate.netnih.govarchivesofmedicalscience.com Inhibition of mitochondrial topoisomerase II-like activity can lead to the accumulation of positively supercoiled mtDNA, cessation of mitochondrial transcription and replication, and ultimately, a depletion of mtDNA copy number. researchgate.netnih.govarchivesofmedicalscience.com This mitochondrial dysfunction contributes to cellular stress.

Conversely, some research points towards the potential for antioxidant therapy to manage adverse effects associated with fluoroquinolones, suggesting that the oxidative stress they induce can be counteracted. nih.govarchivesofmedicalscience.com

Anti-malarial, Anti-tubercular, Anti-leishmanial, Anti-protozoal, Anti-HIV Activities

The broad anti-infective spectrum of fluoroquinolones and their 8-substituted analogs extends to various protozoan parasites and mycobacteria.

Anti-malarial Activity: Quinolines are a well-established class of antimalarial drugs. While specific data on 8-fluoroquinoline hydrochloride is limited in the provided results, the quinoline scaffold is central to many antimalarial compounds. mdpi.com

Anti-tubercular Activity: Fluoroquinolones, particularly those with a C-8 methoxy group like moxifloxacin, are important agents in the treatment of tuberculosis. nih.govnih.gov They act by inhibiting DNA gyrase in Mycobacterium tuberculosis, leading to DNA damage and bacterial cell death. nih.gov The presence of a substituent at the C8 position of the fluoroquinolone core generally enhances activity against mycobacteria. nih.gov However, the efficacy of these drugs can be affected when used in combination with other anti-tuberculosis agents; for instance, ethambutol (B1671381) can interfere with the lethal action of moxifloxacin. nih.gov

Anti-leishmanial Activity: Quinolone derivatives have shown significant promise as anti-leishmanial agents. A novel fluoroquinoline derivative, 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine (GF1061), was effective against both Leishmania infantum and Leishmania amazonensis. nih.gov Its mechanism of action involves inducing alterations in the mitochondrial membrane potential and increasing the production of reactive oxygen species in the parasites. nih.gov Furthermore, 8-hydroxyquinoline (8HQN) has demonstrated potent in vitro and in vivo activity against various Leishmania species, including L. martiniquensis and L. amazonensis. nih.govmdpi.com It has a high selectivity index and can reduce parasite load in infected tissues. nih.govmdpi.com

Anti-protozoal Activity: The anti-protozoal activity of fluoroquinolones is primarily linked to their ability to target the apicoplast, a unique organelle found in many apicomplexan protozoa like Plasmodium (the malaria parasite) and Toxoplasma gondii. nih.gov The apicoplast contains a bacterial-type DNA gyrase, which is inhibited by fluoroquinolones, leading to a disruption of the apicoplast genome replication. nih.gov

Anti-HIV Activity: As detailed in the antiviral section, fluoroquinolones and their 8-substituted analogs exhibit anti-HIV activity. nih.govnih.gov The mechanisms include inhibition of HIV reverse transcriptase and Tat-mediated transactivation. nih.govnih.gov Specific derivatives like K-12 and 8-bromo substituted quinolines have shown potent anti-HIV effects. nih.govnih.gov Furthermore, the fluoroquinolone enoxacin has been found to inhibit HIV-1 replication by modulating the processing of pro-viral microRNAs. mdpi.comresearchgate.netbiorxiv.org

The following table summarizes these diverse activities:

| Activity | Organism(s) | Compound Class/Example | Mechanism of Action (if known) |

| Anti-tubercular | Mycobacterium tuberculosis | C-8-methoxy fluoroquinolones (e.g., Moxifloxacin) | Inhibition of DNA gyrase. nih.govnih.gov |

| Anti-leishmanial | Leishmania infantum, L. amazonensis, L. martiniquensis | 7-chloro-N-(4-fluorophenethyl)quinolin-4-amine, 8-Hydroxyquinoline | Induction of mitochondrial membrane potential alterations and ROS production. nih.govnih.govmdpi.com |

| Anti-protozoal | Plasmodium falciparum, Toxoplasma gondii | Fluoroquinolones (e.g., Ciprofloxacin) | Inhibition of apicoplast DNA gyrase. nih.gov |

| Anti-HIV | HIV-1, HIV-2, SIV | Fluoroquinolone derivatives (K-12), 8-bromo substituted quinolines, Enoxacin | Inhibition of Tat-mediated transactivation, allosteric inhibition of integrase, modulation of miRNA processing. nih.govnih.govmdpi.com |

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

For fluoroquinolone derivatives, a primary target is the bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication. nih.govnih.gov Molecular docking studies have been performed to understand how these compounds interact with the active site of DNA gyrase. The crystal structure of the target protein, often obtained from the Protein Data Bank (PDB), is used to create a model of the binding pocket. nih.govnih.gov

In a representative study, the Glide program from Schrödinger was used to perform molecular docking of novel fluoroquinolone derivatives into the active site of Staphylococcus aureus DNA gyrase (PDB ID: 2XCS). nih.gov The results of these simulations are often evaluated using a scoring function, such as the Glide score, which estimates the binding affinity. nih.gov These scores, along with a visual analysis of the binding poses, help identify key interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-protein complex. nih.gov

For instance, studies on pefloxacin (B1679150) hydrazones, which share the quinolone scaffold, revealed that compounds with specific substitutions could achieve favorable Glide scores, indicating strong binding to the DNA gyrase active site. nih.gov The analysis of these docked complexes often reveals that the quinolone core interacts with key amino acid residues and that substituents at various positions can form additional stabilizing interactions. nih.gov This information is crucial for designing new derivatives with improved potency.

Interactive Table: Representative Molecular Docking Results for Fluoroquinolone Derivatives Against DNA Gyrase

| Compound/Derivative | PDB ID of Target | Docking Program | Key Findings |

|---|---|---|---|

| Novel fluoroquinolone derivatives | 2XCT | Glide | Importance of C-7 substituents for potent antimicrobial activity. nih.gov |

| Pefloxacin hydrazones | 2XCS, 3FOE | Glide 5.0, Gold 3.2 | Compound 5g showed a good Glide score of -7.73, indicating strong binding. nih.gov |